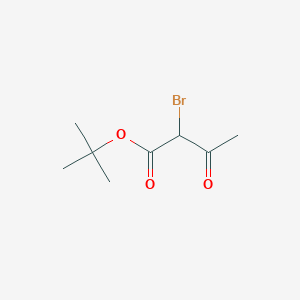
tert-butyl 2-bromo-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-bromo-3-oxobutanoate: is an organic compound with the molecular formula C8H13BrO3. It is a derivative of butyric acid, where the hydrogen atoms are replaced by bromine and tert-butyl ester groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 3-oxobutyric acid: The synthesis of tert-butyl 2-bromo-3-oxobutanoate can be achieved by bromination of 3-oxobutyric acid followed by esterification with tert-butyl alcohol.
From tert-butyl bromoacetate: Another method involves the reaction of tert-butyl bromoacetate with a suitable base to form the desired ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-butyl 2-bromo-3-oxobutanoate undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) are used in aqueous or acidic conditions.
Major Products Formed:
Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry
Tert-butyl 2-bromo-3-oxobutanoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions that lead to the formation of complex molecules.
Synthesis of Pharmaceuticals
One notable application is its use as a synthetic intermediate for the production of cephalosporin antibiotics. The compound can undergo reactions to yield aminothiazole derivatives, which are crucial for developing antimicrobial agents. For example, methods have been developed that utilize this compound to synthesize cephalosporins with enhanced antimicrobial activity through specific reaction pathways involving nitrosating agents .
Reaction Pathways
The compound can also be involved in various reaction mechanisms such as:
- Aldol Reactions : It can participate in Mukaiyama crossed-aldol-type reactions, which are useful for forming carbon-carbon bonds in complex organic frameworks .
- Reduction Reactions : It has been shown to be reactive towards alcohol dehydrogenases, facilitating reductions of α-keto esters .
Industrial Applications
This compound is not only significant in laboratory settings but also holds promise for industrial applications.
Production of Agricultural Chemicals
The compound can be utilized in the synthesis of agrochemicals, where it acts as a precursor for various herbicides and pesticides. The ability to modify its structure allows chemists to tailor properties for specific agricultural needs.
Material Science
In material science, this compound can be used as a building block for polymers and other materials. Its reactivity enables the incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
Several studies have documented the effectiveness and versatility of this compound in synthetic applications.
Case Study: Cephalosporin Synthesis
Research has demonstrated that using this compound as an intermediate can significantly improve yields and purity in the synthesis of cephalosporins compared to traditional methods. This advancement is attributed to optimized reaction conditions that reduce by-products and enhance selectivity .
Case Study: Aldol-Type Reactions
A study highlighted the successful application of this compound in Mukaiyama aldol reactions, showcasing its ability to form complex structures efficiently under mild conditions .
Wirkmechanismus
The mechanism of action of tert-butyl 2-bromo-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group also allows for hydrolysis and other esterification reactions .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Metabolic Pathways: It can interfere with metabolic pathways by modifying key intermediates or enzymes involved in the process.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl bromoacetate: Similar in structure but lacks the oxo group, making it less reactive in certain substitution reactions.
2-Bromo-3-oxobutyric acid methyl ester: Similar but with a methyl ester group instead of tert-butyl, affecting its solubility and reactivity.
Uniqueness: tert-butyl 2-bromo-3-oxobutanoate is unique due to its combination of bromine and tert-butyl ester groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where selective reactivity is required .
Eigenschaften
CAS-Nummer |
36082-04-9 |
|---|---|
Molekularformel |
C8H13BrO3 |
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-3-oxobutanoate |
InChI |
InChI=1S/C8H13BrO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3 |
InChI-Schlüssel |
RSLRKDAIIQXZHX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)OC(C)(C)C)Br |
Kanonische SMILES |
CC(=O)C(C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















